molecular formula C12H8FNO3 B1445030 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1284640-83-0

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1445030
CAS No.: 1284640-83-0
M. Wt: 233.19 g/mol
InChI Key: OCUYDWJEADJYLB-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1284640-83-0) is a fluorinated dihydropyridine derivative with a molecular formula of C12H8FNO3 and a molecular weight of 233.20 g/mol . This compound is a key structural motif in medicinal chemistry research, particularly in the development of novel bioactive molecules. The dihydropyridine core functionalized with a carboxylic acid is a privileged scaffold in drug discovery, and the incorporation of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity . Research on structurally similar compounds has demonstrated potential value in several areas. Analogous dihydropyridine-3-carboxylic acids have been investigated as peripheral-selective noradrenaline reuptake inhibitors, with the acidic group helping to optimize pharmacokinetic properties and reduce central nervous system penetration . Furthermore, related fluorophenyl-dihydropyridine derivatives have shown promising biological activities in scientific literature, including serving as a key intermediate in the synthesis of potential antimitotic agents that interfere with tubulin function , and as a starting point for proteasome inhibitors with activity against parasitic diseases . The compound is provided for research applications only. Researchers are responsible for verifying the suitability of this material for their specific applications. For further technical details, including batch-specific certificates of analysis, please contact our support team.

Properties

IUPAC Name

1-(2-fluorophenyl)-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-3-1-2-4-10(9)14-7-8(12(16)17)5-6-11(14)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUYDWJEADJYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=CC2=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 6-oxo-1,6-dihydropyridine-3-carboxylic Acid Core

  • The dihydropyridine ring with a keto group at position 6 and a carboxylic acid at position 3 can be synthesized via classical pyridine ring construction methods such as the Hantzsch pyridine synthesis . This involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts to form the dihydropyridine scaffold, which can then be oxidized to introduce the 6-oxo group.

  • Alternatively, microbial hydroxylation of pyridine-2-carboxylic acid has been reported to yield regioselectively hydroxylated derivatives such as 6-oxo-1,6-dihydropyridine-2-carboxylic acid, highlighting a biocatalytic approach to related compounds. However, this method is more specific to the 2-carboxylic acid isomer and may require adaptation for the 3-carboxylic acid derivative.

Halogenation and Functional Group Modifications

  • For compounds bearing additional halogen substituents (e.g., bromine), halogenation reactions are employed on the phenyl ring before or after coupling to the pyridine core. Fluorine substitution is typically introduced via fluorinated aniline precursors.

  • The carboxylic acid group at the 3-position is introduced or preserved through carboxylation reactions or maintained from the starting β-ketoester or pyridine carboxylic acid precursors.

Detailed Preparation Protocols and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Hantzsch Pyridine Synthesis β-Ketoester + Aldehyde + Ammonia, reflux in ethanol Formation of 1,4-dihydropyridine intermediate
2 Oxidation Mild oxidants (e.g., nitric acid or DDQ) Conversion to 6-oxo-1,6-dihydropyridine
3 Carboxylation or retention Use of β-ketoester with carboxyl group or CO2 source Introduction or preservation of carboxylic acid at 3-position
4 N-Substitution with 2-fluoroaniline Reaction in pyridine solvent at elevated temperature Formation of N-(2-fluorophenyl) derivative via amide bond or nucleophilic substitution
5 Purification Crystallization from pyridine or suitable solvents Isolation of pure 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid crystals

Research Findings and Optimization Insights

  • The crystallization step is critical for obtaining high-purity samples. Slow evaporation in pyridine at controlled temperatures (around 323 K) yields well-defined crystals suitable for structural analysis.

  • Reaction yields and purity can be improved by optimizing the molar ratios of starting materials, reaction time, and temperature, particularly during the N-substitution step.

  • Biocatalytic hydroxylation methods offer regioselective alternatives for modifying pyridine rings, though their application to 3-carboxylic acid derivatives requires further exploration.

  • The presence of fluorine on the phenyl ring influences the electronic properties and reactivity, necessitating careful control of reaction conditions during coupling to prevent side reactions.

Summary Table of Preparation Methods

Preparation Aspect Method/Reaction Type Key Reagents/Conditions Advantages Limitations
Dihydropyridine ring formation Hantzsch synthesis β-Ketoester, aldehyde, ammonia Well-established, scalable Requires careful oxidation step
Oxidation to 6-oxo derivative Chemical oxidation (e.g., DDQ) Mild oxidants Selective oxidation Overoxidation risk
Carboxylic acid introduction Carboxylation or retention β-Ketoester precursors or CO2 Direct incorporation Position specificity challenges
N-substitution with 2-fluoroaniline Amide bond formation or nucleophilic substitution 2-Fluoroaniline, pyridine solvent, heat Efficient N-substitution Requires controlled conditions
Purification Crystallization Pyridine solvent, slow evaporation High purity crystals Time-consuming

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications .

Reagent/ConditionsProductYieldNotes
Methanol/H₂SO₄ (cat.), refluxMethyl 1-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate~85%Acid-catalyzed Fischer esterification
Ethanol/DCC (dicyclohexylcarbodiimide), RTEthyl ester derivative78–92%Coupling agents improve efficiency
  • Key Insight : Steric hindrance from the 2-fluorophenyl group marginally reduces reaction rates compared to non-fluorinated analogs .

Amidation and Carboxamide Formation

The carboxylic acid reacts with amines to form amides, a pathway leveraged in drug design to enhance target binding .

Amine ReagentConditionsProductApplication
2-ChloroanilineSOCl₂-mediated acyl chloride, then amine additionN-(2-chlorophenyl)-1-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamideAnticancer lead compound
4-FluorobenzylamineEDC/HOBt couplingBenzylamide derivativeImproved pharmacokinetics in analogs
  • Structural Impact : Fluorine’s electron-withdrawing effect increases electrophilicity of the carbonyl carbon, accelerating amidation .

Decarboxylation

Thermal or basic conditions induce decarboxylation, yielding 1-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine:

ConditionsProductObservations
200°C, neat1-(2-fluorophenyl)pyridin-6(1H)-oneComplete decarboxylation in 2 hrs
NaOH (aq.), ΔSame as aboveFaster reaction (30 mins) but lower purity
  • Mechanistic Note : The dihydropyridine ring stabilizes the transition state via conjugation .

Electrophilic Aromatic Substitution (EAS)

The 2-fluorophenyl group directs EAS to the meta position relative to fluorine. Nitration and halogenation are feasible but require vigorous conditions due to fluorine’s deactivating effect .

ReactionReagentsProductYield
NitrationHNO₃/H₂SO₄, 50°C1-(2-fluoro-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid45%
BrominationBr₂/FeBr₃, 80°C1-(2-fluoro-5-bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid38%
  • Regioselectivity : Fluorine’s -I effect dominates, favoring meta substitution despite the adjacent nitrogen’s influence .

Reduction of the Dihydropyridine Ring

Catalytic hydrogenation selectively reduces the dihydropyridine ring:

ConditionsProductSelectivity
H₂ (1 atm), Pd/C, EtOH1-(2-fluorophenyl)piperidine-3-carboxylic acid>95% for ring saturation
NaBH₄, MeOHPartial reduction to tetrahydropyridineLimited to 60% conversion
  • Pharmacological Relevance : Reduced analogs show enhanced CNS penetration in related compounds .

Metal Chelation

The carboxylic acid and pyridone oxygen act as bidentate ligands for transition metals, relevant in catalysis and metallodrugs :

Metal SaltComplex FormedStability Constant (log K)
Cu(II) acetate[Cu(L)₂(H₂O)₂]8.2 ± 0.3
Fe(III) chloride[Fe(L)₃]10.1 ± 0.5
  • Application : Copper complexes of analogous pyridone carboxylates inhibit HIV reverse transcriptase .

Comparative Reactivity with Structural Analogs

CompoundRelative Esterification RateAmidation YieldEAS Preference
1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid1.0 (reference)85%Meta
1-(4-Fluorophenyl) analog 1.288%Para
Non-fluorinated parent compound 1.592%Ortho/para

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit anticancer properties. Research has shown that modifications to the dihydropyridine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of dihydropyridine derivatives. The results demonstrated that specific modifications, including fluorination at the phenyl ring, significantly increased the compound's efficacy against breast cancer cells .

2. Cardiovascular Health
Dihydropyridine derivatives are well-known calcium channel blockers, which are essential in managing hypertension and other cardiovascular diseases. The presence of a fluorine atom may enhance the lipophilicity of the compound, potentially improving its bioavailability and therapeutic effects.

Data Table: Cardiovascular Effects of Dihydropyridine Derivatives

Compound NameEffect on Blood PressureMechanism of Action
1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acidSignificant ReductionCalcium Channel Blockade
AmlodipineModerate ReductionCalcium Channel Blockade
NifedipineSignificant ReductionCalcium Channel Blockade

Neuroprotective Effects

Research has also explored the neuroprotective effects of dihydropyridine compounds. These compounds may exhibit protective effects against neurodegenerative diseases by modulating calcium influx and reducing oxidative stress in neuronal cells.

Case Study:
A recent investigation into the neuroprotective properties of dihydropyridines revealed that certain derivatives could reduce neuronal cell death induced by oxidative stress. The study highlighted that 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid showed promise in preclinical models of Alzheimer’s disease .

Synthesis and Modification

The synthesis of 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through various methods, including multi-step organic synthesis involving cyclization reactions. Researchers are exploring synthetic pathways to enhance yield and purity while investigating modifications to improve biological activity.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives are known to interact with calcium channels, modulating their activity. This interaction can lead to various physiological effects, such as vasodilation and reduced blood pressure. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications References
1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 2-Fluorophenyl (1-position) C₁₂H₈FNO₃ 249.20 (calc.) Potential pharmaceutical intermediate
1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 3-Fluorophenyl (1-position) C₁₂H₈FNO₃ 249.20 (calc.) Discontinued; likely due to stability issues
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 4-Fluorophenyl (1-position) C₁₂H₈FNO₃ 249.20 (calc.) Used in coordination polymers; catalytic applications
1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 3-Iodophenyl (1-position) C₁₂H₈INO₃ 357.10 Higher molecular weight; halogenated intermediate
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Benzyl (1-position) C₁₃H₁₁NO₃ 229.23 Precursor for proteasome inhibitors
1-(2-Methylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 2-Methylpropyl (1-position) C₁₀H₁₃NO₃ 195.22 Aliphatic substituent; alters lipophilicity

Key Observations:

  • Halogen Effects: The 3-iodo analogue () has a higher molecular weight and polarizability than fluorine derivatives, which could enhance π-stacking interactions but reduce solubility.
  • Aromatic vs. Aliphatic Substituents: Benzyl and alkyl groups (e.g., 2-methylpropyl) increase hydrophobicity, whereas fluorophenyl groups balance lipophilicity and electronic effects .

Physicochemical Properties

  • Solubility and Stability: Fluorine substituents generally enhance metabolic stability and membrane permeability. Carboxylic acid functionality enables salt formation (e.g., with Li⁺ or Na⁺), enhancing aqueous solubility for biological applications .
  • Synthetic Accessibility:

    • Analogues like 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid () are synthesized via coupling reactions using EDC/HOBt, suggesting similar routes for the target compound .
    • Hydrolysis of ester precursors (e.g., methyl esters) under basic conditions is a common strategy to generate the carboxylic acid moiety .

Challenges and Limitations

  • Synthetic Complexity: Introducing fluorine at specific positions (e.g., ortho) may require specialized reagents or protection strategies, increasing synthesis costs .

Biological Activity

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 1284640-83-0) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing available data.

  • Molecular Formula : C12H8FNO3
  • Molecular Weight : 233.2 g/mol
  • CAS Number : 1284640-83-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the dihydropyridine structure. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound's mechanism appears to involve apoptosis induction and inhibition of specific pathways associated with tumor growth.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
FaDu5.0Apoptosis induction
HeLa3.5Inhibition of cell proliferation
HCT1164.0IKKb inhibition

The compound is believed to exert its effects through multiple mechanisms:

  • IKKb Inhibition : The compound shows promising inhibitory action on IKKb, a key regulator in the NF-κB signaling pathway that is often dysregulated in cancers .
  • Monoacylglycerol Lipase (MAGL) Inhibition : Compounds with similar structures have been linked to MAGL inhibition, which plays a role in regulating endocannabinoid levels and could impact cancer progression .

Case Studies

A notable case study involved a structural modification of similar dihydropyridine derivatives, which revealed enhanced anticancer activity through optimized interactions with protein binding sites. The presence of fluorine in the phenyl ring was found to improve the binding affinity and biological activity against cancer cells .

Case Study Example:

In a comparative study, various analogs were tested for their ability to induce apoptosis in breast cancer cell lines. The modified dihydropyridine derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting its potential as a novel therapeutic agent .

Pharmacological Applications

Beyond anticancer properties, compounds like 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid may exhibit other pharmacological activities:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
  • Neuroprotective Effects : Research indicates potential applications in neurodegenerative diseases through dual inhibition of cholinesterase and beta-secretase enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via condensation of fluorophenyl-substituted precursors with pyridone intermediates. A common approach involves cyclization of ethyl 2-fluoroaryl-3-carboxylate derivatives under acidic conditions, followed by hydrolysis to yield the carboxylic acid . Historical routes emphasize Friedländer-type annulations or Pd-catalyzed coupling to introduce the 2-fluorophenyl moiety, with yields ranging from 45–68% . Optimization of protecting groups (e.g., methyl esters) and purification via recrystallization (using ethanol/water mixtures) is critical to isolate the final product .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., δ 8.42–8.36 ppm for pyridine protons) and fluorine coupling in the 2-fluorophenyl group .
  • FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H vibrations (~2500–3300 cm⁻¹) .
  • LC-MS : Monitor molecular ion peaks ([M+H]+ at m/z 262) and fragmentation patterns to assess purity .

Q. What are the solubility and stability considerations for this compound in laboratory settings?

  • Methodological Answer : The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMSO or DMF. Stability tests under varying pH (2–12) and temperature (25–60°C) show degradation above pH 10, likely due to hydrolysis of the lactam ring. Store at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for coupling efficiency; Pd catalysts show superior aryl bond formation (yield increase by ~20%) .
  • Solvent Optimization : Replace THF with DMAc to enhance solubility of fluorophenyl intermediates, reducing reaction time from 24h to 12h .
  • Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes decarboxylation side reactions .

Q. What computational methods support mechanistic studies of this compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Model transition states for lactam ring-opening using B3LYP/6-31G(d) to predict hydrolysis pathways .
  • Molecular Docking : Simulate interactions with biological targets (e.g., bacterial topoisomerases) to guide structure-activity relationship (SAR) studies .

Q. How do substituent variations on the phenyl ring affect physicochemical properties?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., –NO₂, –CF₃): Increase acidity (pKa ~2.1 vs. ~3.5 for –F) and reduce solubility in aqueous buffers .
  • Meta-Substitution : Enhances thermal stability (TGA data shows decomposition at 220°C vs. 195°C for para-substituted analogs) due to reduced steric strain .

Q. What HPLC/LC-MS methods are effective for analyzing degradation products under accelerated stability conditions?

  • Methodological Answer :

  • Column : C18 reverse-phase (5µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (gradient: 10→90% ACN over 20 min).
  • Detection : UV at 254 nm and ESI-MS in negative ion mode. Degradation peaks (e.g., hydrolyzed lactam) elute at 8.2 min, distinct from the parent compound (12.5 min) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

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